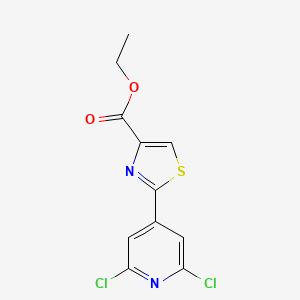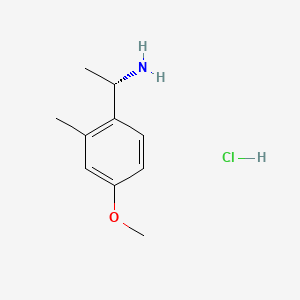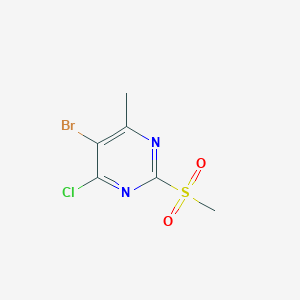
6-Chloropyridazine-3-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloropyridazine-3-carbothioamide is a heterocyclic compound containing a pyridazine ring substituted with a chlorine atom at the 6th position and a carbothioamide group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridazine-3-carbothioamide typically involves the chlorination of pyridazine derivatives followed by the introduction of the carbothioamide group. One common method includes the reaction of 6-chloropyridazine with thiourea under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and subsequent thiourea reactions. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to an amine group.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
6-Chloropyridazine-3-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Chloropyridazine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
- 6-Chloropyridazine-3-carboxamide
- 6-Chloropyridazine-3-carboxylic acid
- 6-Chloropyridazine-3-carboxylate
Comparison: 6-Chloropyridazine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 6-Chloropyridazine-3-carboxamide and 6-Chloropyridazine-3-carboxylic acid, the carbothioamide group enhances its potential as a pharmacological agent and its reactivity in chemical synthesis.
Propiedades
Fórmula molecular |
C5H4ClN3S |
|---|---|
Peso molecular |
173.62 g/mol |
Nombre IUPAC |
6-chloropyridazine-3-carbothioamide |
InChI |
InChI=1S/C5H4ClN3S/c6-4-2-1-3(5(7)10)8-9-4/h1-2H,(H2,7,10) |
Clave InChI |
JBRDBCWYOSPMSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1C(=S)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B13660687.png)






![methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13660720.png)
